molecular formula C7H10O2 B1470144 2-(1-Vinylcyclopropyl)acetic acid CAS No. 2091588-79-1

2-(1-Vinylcyclopropyl)acetic acid

Cat. No. B1470144
M. Wt: 126.15 g/mol
InChI Key: VMXFLQZLCQIDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Vinylcyclopropyl)acetic acid is an organic compound that has recently gained attention in the world of scientific research. It is also known as 2-(1-ethenylcyclopropyl)acetic acid . The CAS Number for this compound is 2091588-79-1 .

Scientific Research Applications

1. Application in Hepatitis C Virus Inhibitors

2-(1-Vinylcyclopropyl)acetic acid is a key component in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. Its highly constrained stereochemistry makes it a valuable pharmacophoric unit in new-generation antiviral drugs. The demand for asymmetric synthesis of this compound highlights its significance in pharmaceutical research (Sato et al., 2016).

2. Polymerization and Material Science

This compound has been extensively studied in the field of polymerization. Research shows its effectiveness in creating hybrid 2-vinylcyclopropanes, which result in cross-linked polymers when polymerized. Such polymers have applications in various materials, including coatings and adhesives (Moszner et al., 1999).

3. Chemical Synthesis and Reactions

Studies have also explored the unique reactions and structural properties of vinylcyclopropane derivatives, including 2-(1-Vinylcyclopropyl)acetic acid. These studies contribute to the understanding of their reactivity and thermodynamic properties, which are vital for chemical synthesis and industrial applications (Guo & Kass, 1992).

4. Catalysis and Green Chemistry

The use of 2-(1-Vinylcyclopropyl)acetic acid in catalysis and green chemistry has been documented. It has been utilized in solvent-free synthesis processes under microwave irradiation, demonstrating its role in environmentally friendly and efficient chemical synthesis (Sonyanaik et al., 2018).

5. Organic and Medicinal Chemistry

In organic chemistry, it has been involved in the synthesis of complex molecular structures like silacyclopentenes and imidazoles. These compounds have potential applications in drug development and other areas of medicinal chemistry (Khan et al., 2009).

Safety And Hazards

The safety data sheet for a related compound, acetic acid, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(1-ethenylcyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-7(3-4-7)5-6(8)9/h2H,1,3-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXFLQZLCQIDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Vinylcyclopropyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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